5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid
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Overview
Description
5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid: is a chemical compound with the molecular formula C15H20O3N2 It is characterized by the presence of a piperazine ring substituted with a phenyl group and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,4-dichlorobutane, under basic conditions.
Phenyl Substitution: The phenyl group is introduced by reacting the piperazine ring with a phenyl halide, such as bromobenzene, in the presence of a base like potassium carbonate.
Pentanoic Acid Chain Addition: The final step involves the introduction of the pentanoic acid chain. This can be achieved by reacting the substituted piperazine with a suitable acylating agent, such as glutaric anhydride, under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), Bromine (Br2)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Amines
Substitution: Nitro derivatives, Halogenated compounds
Scientific Research Applications
5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-5-oxopentanoic acid
- 5-(4-Methoxyphenyl)-5-oxopentanoic acid
- 5-(4-Bromophenyl)-5-oxopentanoic acid
Uniqueness
5-Oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid is unique due to its specific structural features, such as the presence of both a piperazine ring and a phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-oxo-5-(4-phenylpiperazin-1-yl)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(7-4-8-15(19)20)17-11-9-16(10-12-17)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGANWYFFYFQPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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